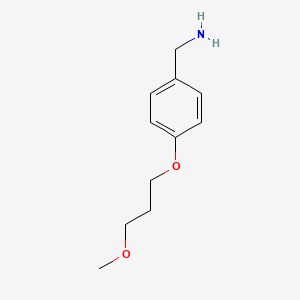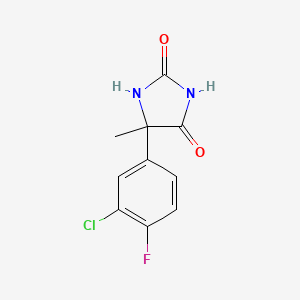
2-(2,4-Difluorophenyl)morpholine
Overview
Description
2-(2,4-Difluorophenyl)morpholine, commonly abbreviated as DFPM, is a chemical compound that has been gaining attention in the scientific community due to its potential use in various fields of research and industry. It has a molecular formula of C10H11F2NO and an average mass of 199.197 Da .
Synthesis Analysis
The synthesis of morpholines, including 2-(2,4-Difluorophenyl)morpholine, has seen significant advancements. These compounds are often synthesized from 1,2-amino alcohols, aziridines, epoxides, and related compounds . A simple and efficient method was developed for the synthesis of substituted morpholines by a sequence of coupling, cyclization, and reduction reactions of easily available amino alcohols and α-haloacid chlorides .
Molecular Structure Analysis
The molecular structure of 2-(2,4-Difluorophenyl)morpholine consists of a morpholine ring attached to a 2,4-difluorophenyl group . The morpholine ring, also known as a 1,4-oxazinane motif, is a six-membered ring containing four carbon atoms, one oxygen atom, and one nitrogen atom .
Scientific Research Applications
Chemical Synthesis and Drug Development
2-(2,4-Difluorophenyl)morpholine is a key intermediate in the synthesis of DNA-dependent protein kinase inhibitors, such as the compound NU7441. The synthesis involves judicious use of allyl protecting groups to achieve the desired intermediate with high yield, highlighting its importance in medicinal chemistry for cancer therapy (Sonsoles Rodriguez Aristegui et al., 2006).
Pharmacological Studies
Morpholino oligos, closely related to 2-(2,4-Difluorophenyl)morpholine, are used extensively in pharmacological research. These molecules, often conjugated with cell-penetrating peptides, have shown significant promise in vivo for treating viral, bacterial, genetic, and other diseases. Their chemistry, stability, antisense specificity, and cellular uptake mechanisms are crucial for enhancing the delivery of therapeutic agents (H. Moulton, 2013).
Material Science and Molecular Engineering
2-(2,4-Difluorophenyl)morpholine derivatives have been explored for their photophysical properties, demonstrating potential in material science applications. For instance, certain derivatives exhibit fluorescence–phosphorescence dual-emission and have been utilized for data security protection through mechanoluminescence, showcasing their versatile applications beyond pharmacology (Zhongming Song et al., 2016).
Novel Therapeutic Agents
The structural optimization of morpholine acetal human neurokinin-1 receptor antagonists has led to compounds with potent, long-acting effects. These developments underscore the therapeutic potential of morpholine derivatives in treating various disorders, including chronic pain and emesis, by modulating receptor activity (J. Hale et al., 1998).
properties
IUPAC Name |
2-(2,4-difluorophenyl)morpholine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11F2NO/c11-7-1-2-8(9(12)5-7)10-6-13-3-4-14-10/h1-2,5,10,13H,3-4,6H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZFZKCZYADBGBHY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COC(CN1)C2=C(C=C(C=C2)F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11F2NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
199.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(2,4-Difluorophenyl)morpholine | |
CAS RN |
1097797-34-6 | |
| Record name | 2-(2,4-difluorophenyl)morpholine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![2-chloro-N-[(2-methylphenyl)methyl]propanamide](/img/structure/B1420278.png)

![3-[(2-oxo-2,3-dihydro-1H-indol-1-yl)methyl]furan-2-carboxylic acid](/img/structure/B1420284.png)

![1-[(4-Chloro-3-nitrophenyl)methyl]pyrrolidine-2,5-dione](/img/structure/B1420286.png)
![3-{[2-(Difluoromethoxy)phenyl]methoxy}benzoic acid](/img/structure/B1420287.png)
![2-[(2,4-Difluorophenyl)sulfanyl]-2-phenylacetic acid](/img/structure/B1420288.png)
![2-[(2,5-Difluorophenyl)sulfanyl]-2-phenylacetic acid](/img/structure/B1420289.png)
![2-chloro-N-[1-(2-methylphenyl)ethyl]propanamide](/img/structure/B1420290.png)
![Methyl({[3-(propan-2-yloxy)phenyl]methyl})amine](/img/structure/B1420294.png)

![5-{[(2-Chlorophenyl)methyl]sulfanyl}pyridin-2-amine](/img/structure/B1420297.png)
![1-[2-(Naphthalen-2-ylsulfanyl)acetyl]piperidin-4-one](/img/structure/B1420298.png)
